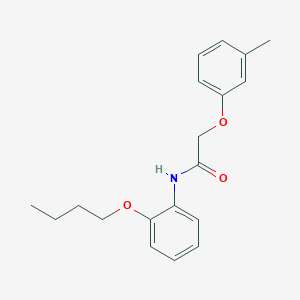

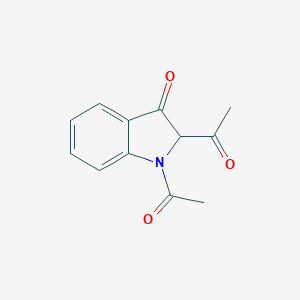

(2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole, also known as BDP, is a synthetic dye that has been widely used in scientific research. BDP has unique optical properties that make it an excellent tool for various applications, including fluorescence imaging, photodynamic therapy, and photoacoustic imaging.

Mécanisme D'action

The mechanism of action of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole is based on its unique optical properties. (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole has a high molar extinction coefficient and a large Stokes shift, which means that it absorbs light at a specific wavelength and emits light at a different, longer wavelength. This property allows for selective excitation and detection of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole in biological samples. In addition, (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole has a high quantum yield, which means that it produces a large number of photons per absorbed photon. This property enhances the sensitivity of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole for fluorescence imaging applications.

Biochemical and Physiological Effects:

(2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole has been shown to be non-toxic and non-cytotoxic at concentrations typically used for fluorescence imaging applications. However, at high concentrations, (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole can induce oxidative stress and cause cell death. In addition, (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole can bind to proteins and affect their function, although the extent of this effect is not well understood.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole is its unique optical properties, which make it an excellent tool for fluorescence imaging, photodynamic therapy, and photoacoustic imaging. (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole is also relatively easy to synthesize and purify. However, (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole has some limitations. One limitation is its low solubility in aqueous solutions, which can limit its use in biological applications. Another limitation is its sensitivity to photobleaching, which can reduce the signal intensity over time.

Orientations Futures

There are several future directions for the use of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole in scientific research. One direction is the development of new methods for conjugating (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole to biomolecules, such as peptides or nucleic acids. Another direction is the optimization of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole for specific applications, such as photodynamic therapy or photoacoustic imaging. In addition, the development of new imaging techniques that can enhance the sensitivity and specificity of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole for fluorescence imaging applications is an area of active research. Finally, the use of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole in combination with other imaging agents or therapies is an area of potential future applications.

Méthodes De Synthèse

(2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole can be synthesized through a multistep reaction, starting from commercially available precursors. The first step involves the reaction of 5-tert-butyldithiol-3-ylidene acetic acid with iodine to form the corresponding iodo compound. This intermediate is then reacted with pyrrole in the presence of a palladium catalyst to yield (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole. The overall yield of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole is typically low, around 10-15%, but the purity can be improved through purification techniques such as column chromatography.

Applications De Recherche Scientifique

(2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole has been widely used in scientific research as a fluorescent probe for various applications. One of the most common uses of (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole is for fluorescence imaging of cells and tissues. (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole can be conjugated to biomolecules such as antibodies or peptides, allowing for specific targeting of cells or tissues of interest. (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole can also be used for photodynamic therapy, a treatment that involves the activation of a photosensitizer with light to produce reactive oxygen species that can kill cancer cells. In addition, (2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole has been used for photoacoustic imaging, a non-invasive imaging technique that combines the advantages of both optical and ultrasound imaging.

Propriétés

Nom du produit |

(2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole |

|---|---|

Formule moléculaire |

C11H10I3NS2 |

Poids moléculaire |

601.1 g/mol |

Nom IUPAC |

(2Z)-2-(5-tert-butyldithiol-3-ylidene)-3,4,5-triiodopyrrole |

InChI |

InChI=1S/C11H10I3NS2/c1-11(2,3)6-4-5(16-17-6)9-7(12)8(13)10(14)15-9/h4H,1-3H3/b9-5- |

Clé InChI |

VAWNEOMPARAEFC-UITAMQMPSA-N |

SMILES isomérique |

CC(C)(C)C1=C/C(=C/2\C(=C(C(=N2)I)I)I)/SS1 |

SMILES |

CC(C)(C)C1=CC(=C2C(=C(C(=N2)I)I)I)SS1 |

SMILES canonique |

CC(C)(C)C1=CC(=C2C(=C(C(=N2)I)I)I)SS1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214941.png)

![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)

![5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)

![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B214957.png)

![2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol](/img/structure/B214958.png)

![3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)

![2-methoxy-3-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B214960.png)